Gly-Arg-Ala-Asp-Ser-Pro

Übersicht

Beschreibung

H-Gly-Arg-Ala-Asp-Ser-Pro-OH ist ein synthetisches Peptid, das aus den Aminosäuren Glycin, Arginin, Alanin, Asparaginsäure, Serin und Prolin besteht. Dieses Peptid wird häufig als inaktive Kontrolle in Studien mit Fibronectin-Inhibitoren verwendet. Es ist bekannt für seine Rolle in verschiedenen biochemischen und physiologischen Prozessen, insbesondere in der Zellanhaftung und Signaltransduktionswegen .

Wissenschaftliche Forschungsanwendungen

H-Gly-Arg-Ala-Asp-Ser-Pro-OH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Kontrollpeptid in Studien mit Fibronectin-Inhibitoren verwendet.

Biologie: Untersucht für seine Rolle in der Zellanhaftung und Signaltransduktionswegen.

Medizin: Erforscht für potenzielle therapeutische Anwendungen in der Wundheilung und Gewebezüchtung.

Industrie: Wird bei der Entwicklung von Biomaterialien und Beschichtungen für medizinische Geräte eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von H-Gly-Arg-Ala-Asp-Ser-Pro-OH beinhaltet seine Interaktion mit Zellmembranrezeptoren und Proteinen. Es fungiert als inaktives Kontrollpeptid für Fibronectin-Inhibitoren, d. h. es konkurriert nicht mit Adenosintriphosphat (ATP) und zeigt keine reversible Bindung. Die Wirkung des Peptids wird durch seine spezifische Aminosäuresequenz vermittelt, die seine Bindungsaffinität und Aktivität beeinflusst .

Wirkmechanismus

Target of Action

The primary target of the compound Gly-Arg-Ala-Asp-Ser-Pro, also known as H-Gly-Arg-Ala-Asp-Ser-Pro-OH, is the Arg-Gly-Asp (RGD)-binding integrins . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signaling, and cell migration .

Mode of Action

This compound interacts with its targets by acting as a negative control peptide . It has been used to observe the role of the RGD-binding integrins in cell adhesion mediated by Gal-3 . It also serves as a control peptide to block the RGD-dependent integrins/integrin signaling .

Biochemical Pathways

The compound’s interaction with RGD-binding integrins affects the cell adhesion pathways . By blocking these integrins, it can influence the adhesion of cells to the ECM, which is a critical process in tissue repair, immune response, and development .

Result of Action

The primary result of the action of this compound is the inhibition of cell adhesion . By blocking the RGD-binding integrins, it prevents cells from adhering to the ECM. This can have various effects depending on the context, such as influencing tissue repair processes or immune responses .

Biochemische Analyse

Biochemical Properties

Gly-Arg-Ala-Asp-Ser-Pro plays a significant role in biochemical reactions, particularly in studies involving integrin-binding peptides. This peptide does not bind to integrins, making it an ideal negative control in experiments designed to observe the role of Arg-Gly-Asp-binding integrins in cell adhesion and signaling . This compound interacts with various biomolecules, including integrins, but does not induce the same responses as integrin-binding peptides. This interaction is crucial for understanding the specificity and function of integrin-binding peptides in cellular processes.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in studies involving cell adhesion and signaling pathways. As a non-binding peptide, this compound does not activate integrin-mediated signaling pathways, making it a valuable tool for studying the effects of integrin-binding peptides on cell function . This peptide can be used to observe the baseline cellular responses in the absence of integrin activation, providing a clearer understanding of the specific effects of integrin-binding peptides on cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with integrins without inducing integrin-mediated responses. This peptide does not bind to integrins, thereby preventing the activation of downstream signaling pathways that are typically triggered by integrin-binding peptides . By serving as a negative control, this compound helps researchers identify the specific molecular interactions and pathways activated by integrin-binding peptides, such as Arg-Gly-Asp-Ser and Gly-Arg-Gly-Asp-Ser-Pro.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, depending on its stability and degradation. This peptide is typically stable when stored at -20°C and protected from light . Long-term studies have shown that this compound maintains its non-binding properties, making it a reliable negative control for extended experiments. Any degradation of the peptide could potentially affect its efficacy as a control, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. As a non-binding peptide, it is generally used in controlled experiments to observe the baseline effects in the absence of integrin activation . High doses of this compound have not been associated with toxic or adverse effects, making it a safe and effective control in animal studies. It is essential to determine the appropriate dosage for each specific experiment to ensure accurate and reliable results.

Metabolic Pathways

This compound is involved in metabolic pathways related to integrin signaling. Although it does not bind to integrins, it can influence the overall metabolic flux by serving as a control in studies involving integrin-binding peptides . This peptide does not interact with specific enzymes or cofactors, but its presence can help researchers understand the metabolic changes induced by integrin-binding peptides.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its non-binding nature. This peptide does not interact with specific transporters or binding proteins, allowing it to remain relatively stable and evenly distributed in cellular environments . Its non-binding properties make it an ideal control for studying the transport and distribution of integrin-binding peptides.

Subcellular Localization

This compound does not have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. As a result, it remains evenly distributed within the cellular environment . This non-specific localization is beneficial for its role as a negative control, allowing researchers to observe the baseline subcellular distribution in the absence of integrin binding.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von H-Gly-Arg-Ala-Asp-Ser-Pro-OH erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von geschützten Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anbindung der ersten Aminosäure: Die erste Aminosäure, Glycin, wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste Aminosäure, Arginin, wird unter Verwendung eines Kupplungsreagenzes wie N,N'-Diisopropylcarbodiimid (DIC) oder 1-Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für jede nachfolgende Aminosäure (Alanin, Asparaginsäure, Serin und Prolin) wiederholt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von H-Gly-Arg-Ala-Asp-Ser-Pro-OH ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um den Prozess zu optimieren, und die Hochleistungsflüssigkeitschromatographie (HPLC) wird zur Reinigung des Endprodukts eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Gly-Arg-Ala-Asp-Ser-Pro-OH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Serinrest kann oxidiert werden, um eine Hydroxylgruppe zu bilden.

Reduktion: Das Peptid kann reduziert werden, um Disulfidbrücken zu brechen, falls vorhanden.

Substitution: Aminosäurereste können durch andere Aminosäuren ersetzt werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC oder HOBt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von Serin beispielsweise zu einem hydroxylierten Peptid führen, während die Reduktion zu einem Peptid mit gebrochenen Disulfidbrücken führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-Gly-Arg-Gly-Asp-Ser-Pro-OH: Ein weiteres Peptid mit einer ähnlichen Sequenz, das jedoch Glycin anstelle von Alanin enthält.

H-Arg-Gly-Asp-Ser-OH: Ein kürzeres Peptid mit einer ähnlichen Sequenz.

H-Gly-Pro-Arg-Pro-OH: Ein Peptid mit einer anderen Sequenz, aber ähnlichen funktionellen Eigenschaften.

Einzigartigkeit

H-Gly-Arg-Ala-Asp-Ser-Pro-OH ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere biochemische Eigenschaften verleiht. Seine Rolle als inaktives Kontrollpeptid für Fibronectin-Inhibitoren unterscheidet es von anderen Peptiden mit ähnlichen Sequenzen .

Biologische Aktivität

H-Gly-Arg-Ala-Asp-Ser-Pro-OH is a synthetic peptide composed of six amino acids: glycine (Gly), arginine (Arg), alanine (Ala), aspartic acid (Asp), serine (Ser), and proline (Pro). This compound is particularly significant in biochemical research, primarily serving as a negative control in studies involving integrin-mediated cell adhesion. Its unique structure allows it to interact with biological systems without triggering integrin activation, making it a valuable tool for investigating cell adhesion mechanisms.

Role as a Negative Control Peptide

H-Gly-Arg-Ala-Asp-Ser-Pro-OH is primarily utilized in experiments that explore integrin-mediated processes. Unlike other peptides that contain the Arg-Gly-Asp (RGD) sequence, which actively bind to integrins and promote cell adhesion, this peptide lacks the necessary binding motifs. As a result, it does not compete with integrin-binding peptides, allowing researchers to isolate the specific effects of those active peptides on cellular behavior. This characteristic is crucial for understanding the mechanisms of integrin function and cellular interactions.

The peptide's mechanism of action revolves around its inability to activate downstream signaling pathways typically stimulated by integrin-binding peptides. By preventing integrin activation, H-Gly-Arg-Ala-Asp-Ser-Pro-OH serves as a baseline control, enabling researchers to observe how active peptides influence cell adhesion and migration without interference from non-specific binding.

Research Applications

- Cell Adhesion Studies : Used extensively in research focusing on fibronectin inhibitors and their effects on cell adhesion and migration.

- Therapeutic Development : Employed in developing peptide-based drugs and studying drug delivery systems.

- Biochemical Assays : Functions as a control in various assays assessing the biological activity of other peptides.

Comparative Analysis of Related Compounds

The following table outlines several compounds similar to H-Gly-Arg-Ala-Asp-Ser-Pro-OH, highlighting their structures and unique features:

| Compound Name | Structure/Sequence | Unique Features |

|---|---|---|

| H-Gly-Arg-Gly-Asp-Ser-Pro-OH | Gly-Arg-Gly-Asp-Ser-Pro | Contains an additional glycine residue; active in binding |

| H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH | Gly-Arg-Gly-Asp-D-Ser-Pro | Contains D-serine; alters biological activity |

| H-Gly-S,S-cyclo-(Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys)-Ala-OH | Cyclized structure | Enhanced stability and potential activity |

| GRGDSP | Gly-Arg-Gly-Asp-Ser-Pro | Active peptide known for strong integrin binding |

Study 1: Integrin-Mediated Cell Adhesion

In a study investigating the role of integrins in cell adhesion, researchers utilized H-Gly-Arg-Ala-Asp-Ser-Pro-OH as a negative control to validate the effects of RGD-containing peptides. The results demonstrated that while active RGD peptides promoted significant cell adhesion, the presence of H-Gly-Arg-Ala-Asp-Ser-Pro-OH effectively inhibited this process, confirming its role as a control peptide in such assays .

Study 2: Mechanistic Insights into Cell Migration

Another study explored how various peptides influenced cell migration through integrin pathways. H-Gly-Arg-Ala-Asp-Ser-Pro-OH was employed to delineate the specific contributions of RGD-containing peptides. The findings indicated that while RGD peptides enhanced migration, the control peptide did not activate any signaling pathways, providing a clearer understanding of the mechanistic role of integrins in cellular movement .

Eigenschaften

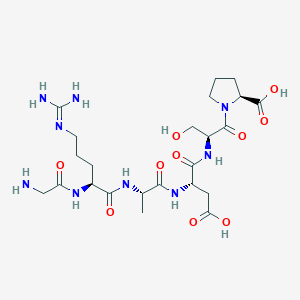

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJRGURCDKCPCI-YTFOTSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gly-Arg-Ala-Asp-Ser-Pro differ from the Arg-Gly-Asp-Ser (RGDS) peptide, and why is this difference significant in research?

A1: this compound serves as a negative control peptide in experiments studying the effects of Arg-Gly-Asp-Ser (RGDS). The crucial distinction lies in the substitution of Glycine (Gly) for Arginine (Arg) in the second position of the peptide sequence. RGDS, containing the cell adhesion motif Arg-Gly-Asp, actively binds to integrins, a family of cell surface receptors that mediate cell attachment to the extracellular matrix. [, , , ] This binding triggers various downstream cellular responses, including adhesion, migration, and proliferation.

Q2: Can you provide specific examples from the research papers where this compound was used as a control, and what did these studies reveal?

A2: Certainly. In a study investigating the role of integrins in airway smooth muscle remodeling in asthma, researchers used this compound as a control for the RGDS peptide. [] They found that RGDS effectively attenuated allergen-induced airway smooth muscle hyperplasia and hypercontractility, while this compound showed no effect. This result confirmed that the observed effects were specific to the integrin-binding capacity of the RGDS peptide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.